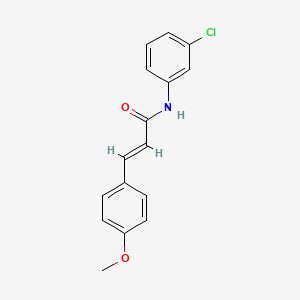

![molecular formula C17H16N2O3 B5733294 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinoxalinones involves innovative and environmentally friendly methodologies. An efficient one-pot biocatalytic synthesis of this class of compounds has been demonstrated using lemon juice as both solvent and catalyst, providing a green chemistry approach to heterocyclization reactions. This method yields very good-to-excellent product yields, emphasizing its utility in synthesizing diverse quinoxalinone derivatives without generating hazardous waste (Petronijevic et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives reveals significant insights into their potential applications and interactions. For instance, the crystal structure determination of certain quinoxalinone compounds has been achieved, providing a detailed understanding of their molecular conformation and stability. This knowledge is crucial for designing compounds with desired biological or chemical properties (Wei et al., 2006).

Chemical Reactions and Properties

Quinoxalinone derivatives undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For example, the acetylation reactions of quinoxalinones derived from L-ascorbic acid have been explored, showcasing the influence of reaction conditions on the product outcome. These reactions not only elucidate the chemical versatility of quinoxalinones but also offer pathways for synthesizing novel compounds with unique properties (Amer & Ho, 1992).

将来の方向性

The future directions for the study of “4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” could involve further exploration of its potential biological activities, given the known activities of other quinoxalinone derivatives . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

作用機序

Target of Action

A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to specifically targetJAK2 . JAK2 is a protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in cell growth, survival, development, and differentiation .

Mode of Action

BP-1C specifically targets JAK2 Tyr1007/1008 phosphorylation and inhibits its downstream STAT3 Tyr705 signaling pathway to induce cell death .

Biochemical Pathways

The related compound bp-1c has been shown to affect the jak2/stat3 signaling pathway . This pathway is involved in cell survival signaling, and its inhibition can lead to apoptosis, or programmed cell death .

Result of Action

The related compound bp-1c has been shown to induce apoptosis in lung adenocarcinoma cells . This suggests that 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone may have similar anti-neoplastic activity.

特性

IUPAC Name |

4-[2-(4-methylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)22-11-17(21)19-10-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLSGTJQRZZXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)

![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)

![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)

![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)

![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)

![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)